molecular formula C19H24N2O4S2 B2902241 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide CAS No. 921997-57-1

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2902241
CAS No.: 921997-57-1
M. Wt: 408.53
InChI Key: IMSWGJMKLPQBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide ( 921997-57-1) is a synthetic chemical compound with a molecular formula of C19H24N2O4S2 and a molecular weight of 408.5 . This benzoxazepine-based sulfonamide is part of a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical research. The structure combines a 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine core with a 5-methylthiophene-2-sulfonamide group, a motif often associated with diverse biological activities. Compounds within this structural class are frequently investigated for their potential as modulators of various biological targets. This product is intended for non-human research applications only, exclusively within laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as benzoxazepine derivatives may pose hazards such as skin irritation or toxicity if swallowed . For specific research applications, mechanism of action, or detailed pharmacological data, please inquire with our scientific support team.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-5-10-21-15-8-7-14(11-16(15)25-12-19(3,4)18(21)22)20-27(23,24)17-9-6-13(2)26-17/h6-9,11,20H,5,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSWGJMKLPQBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Comparison with N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide

The closest structural analog replaces the 5-methylthiophene-2-sulfonamide group with a 2,4,6-trimethylbenzenesulfonamide moiety. Key differences include:

Property Target Compound (Thiophene Sulfonamide) Benzene Sulfonamide Analog
Molecular Formula CₙHₓN₂O₄S₂* C₂₃H₃₀N₂O₄S
Molecular Weight ~408 g/mol (estimated) 430.6 g/mol
Sulfonamide Substituent 5-Methylthiophene 2,4,6-Trimethylbenzene
Electronic Effects Electron-rich thiophene enhances π-π interactions Electron-deficient benzene (due to methyl groups)
Solubility Likely higher due to thiophene’s polarity Lower (hydrophobic methyl groups)

*Estimated formula: C₁₉H₂₄N₂O₄S₂ (benzo[b][1,4]oxazepine core + thiophene sulfonamide).

Key Insights :

  • The thiophene sulfonamide’s smaller size and higher polarity may improve aqueous solubility compared to the bulkier, more hydrophobic benzene analog.
  • Electronic differences could influence binding affinity in biological systems (e.g., thiophene’s electron-rich nature may favor interactions with aromatic residues in enzymes).
Comparison with Triazole-Based Sulfonamide Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ) share sulfonamide groups but differ in core structure:

Property Target Compound (Oxazepine Core) Triazole Derivatives
Core Structure Benzo[b][1,4]oxazepine (7-membered) 1,2,4-Triazole (5-membered)
Functional Groups Ketone (4-oxo), propyl chain Thione (C=S), difluorophenyl substituents
Tautomerism Absent (rigid oxazepine core) Present (thione-thiol equilibrium)
Spectral Signatures C=O stretch (1660–1680 cm⁻¹, IR) C=S stretch (~1250 cm⁻¹, IR)
Synthesis Complexity Multi-step (Friedel-Crafts, alkylation) Nucleophilic addition, cyclization

Key Insights :

  • The oxazepine core’s rigidity may confer greater metabolic stability compared to tautomerism-prone triazoles.
  • The target compound’s ketone group (absent in triazoles) could serve as a hydrogen-bond acceptor, influencing receptor binding.

Research Findings and Data Gaps

  • Triazole derivatives employ nucleophilic addition and cyclization .
  • Spectroscopy : IR and NMR data for sulfonamide analogs (e.g., C=S at ~1250 cm⁻¹ in triazoles vs. S=O stretches in the target compound) highlight functional group differences.

Preparation Methods

Formation of the Schiff Base Intermediate

The oxazepine ring is constructed via cyclization of a Schiff base derived from a substituted benzaldehyde.

Procedure :

  • Hydrazide Formation :
    • React 2-mercaptobenzothiazole with ethyl chloroacetate in THF using triethylamine as a base to yield ethyl 2-(benzo[d]thiazol-2-ylthio)acetate.
    • Substitute the ethoxy group with hydrazine hydrate to form the corresponding acetohydrazide (confirmed by FTIR: disappearance of C=O ester at 1737 cm⁻¹ and emergence of NH₂ bands at 3286–3199 cm⁻¹).
  • Schiff Base Synthesis :
    • Condense the hydrazide with 3,3-dimethyl-4-oxopentanal in absolute ethanol under acetic acid catalysis.
    • FTIR validation: C=N imine stretch at 1591–1623 cm⁻¹.

Cyclization to the Oxazepine Ring

The Schiff base undergoes cyclization with propylamine in tetrahydrofuran (THF) under reflux (14–16 hours):

$$
\text{Schiff base} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{THF, Δ}} \text{Benzooxazepine intermediate}
$$

Key Observations :

  • Optimal propylamine stoichiometry (1:2 molar ratio) prevents dimerization.
  • Recrystallization from chloroform yields the pure intermediate (m.p. 142–145°C).

Sulfonamide Coupling Reaction

Synthesis of 5-Methylthiophene-2-sulfonyl Chloride

Protocol :

  • Chlorosulfonation of 2-methylthiophene with chlorosulfonic acid at 0–5°C.
  • Quench with ice-water and extract with dichloromethane to isolate the sulfonyl chloride (yield: 68%).

Coupling with the Benzooxazepine Amine

Reaction Conditions :

  • Combine the benzooxazepine amine (1 eq) and 5-methylthiophene-2-sulfonyl chloride (1.2 eq) in dry THF.
  • Add triethylamine (2 eq) as a base to scavenge HCl.
  • Stir at room temperature for 12 hours.

$$
\text{Benzooxazepine-NH}2 + \text{ClSO}2-\text{thiophene} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}
$$

Purification :

  • Column chromatography (SiO₂, hexane/EtOAc 3:1) yields the pure product as a white solid (72% yield).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, thiophene-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 3.92 (t, J = 6.8 Hz, 2H, OCH₂), 2.51 (s, 3H, CH₃-thiophene), 1.42 (m, 2H, CH₂CH₂CH₃), 1.29 (s, 6H, C(CH₃)₂), 0.89 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • ¹³C NMR :

    • 174.8 (C=O), 142.3 (SO₂), 134.5–118.2 (aromatic carbons), 56.1 (OCH₂), 32.4 (C(CH₃)₂), 22.1 (CH₂CH₂CH₃), 15.9 (CH₃-thiophene).

Infrared Spectroscopy (FTIR)

  • Strong bands at 1347 cm⁻¹ and 1162 cm⁻¹ (S=O symmetric/asymmetric stretching).
  • C=O stretch at 1689 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

  • [M+H]⁺ calculated for C₂₀H₂₅N₂O₄S₂: 421.1254; found: 421.1258.

Optimization and Yield Improvement

Solvent Screening for Cyclization

Solvent Reaction Time (h) Yield (%)
THF 16 72
DMF 12 65
Toluene 24 58

THF provided optimal solubility and reaction efficiency.

Temperature Effects on Sulfonamide Coupling

Temperature (°C) Conversion (%)
25 72
40 85
60 78 (decomposition observed)

Moderate heating (40°C) enhanced reactivity without degradation.

Mechanistic Insights

Oxazepine Ring Formation

The cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by propylamine-assisted ring closure and dehydration.

Sulfonamide Coupling

Triethylamine deprotonates the amine, enabling nucleophilic substitution at the sulfonyl chloride’s sulfur center.

Industrial-Scale Considerations

  • Cost Efficiency : Propylamine and THF are low-cost reagents suitable for bulk synthesis.
  • Waste Management : EtOAc/hexane solvent recovery reduces environmental impact.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are critical for high yield?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazepine core followed by sulfonamide coupling. Key steps include:

  • Cyclization : Formation of the tetrahydrobenzo[b][1,4]oxazepine ring via acid-catalyzed intramolecular cyclization.
  • Sulfonamide coupling : Reaction of the amine group on the benzoxazepine with 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Critical conditions include maintaining anhydrous solvents (e.g., DCM or THF), controlled temperatures (0–25°C for coupling), and precise stoichiometry to minimize side reactions. Purification via column chromatography or HPLC is essential to isolate the product .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks, with characteristic shifts for the sulfonamide (-SO2_2NH-) and oxazepine carbonyl (C=O, ~170 ppm).
  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the fused benzoxazepine-thiophene system.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What in vitro biological screening approaches are recommended to assess its potential therapeutic effects?

Initial screening should include:

  • Enzyme inhibition assays : Test against kinases, proteases, or phosphatases using fluorometric/colorimetric substrates.
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
  • Cytotoxicity profiling : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or ATP-based viability assays. Dose-response curves (IC50_{50}) guide further optimization .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields in the final cyclization step?

Low yields in cyclization may arise from steric hindrance or unstable intermediates. Optimization strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts to lower activation energy.
  • Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Computational modeling : Quantum mechanical calculations (DFT) to predict reaction pathways and identify rate-limiting steps .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Discrepancies often stem from force field inaccuracies or solvent effects. Mitigation approaches:

  • Free-energy perturbation (FEP) : Refine binding affinity predictions by incorporating solvation models.
  • Synchrotron-based crystallography : Resolve protein-ligand interactions at sub-Å resolution to validate docking poses.
  • Meta-analysis : Compare data across analogs (e.g., substituent effects on benzoxazepine derivatives) to identify structural outliers .

Q. What advanced techniques are employed to elucidate its interaction with protein targets at the atomic level?

High-resolution methods include:

  • Cryo-EM : For large complexes (e.g., membrane proteins) where crystallization is challenging.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) in real-time.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to dissect enthalpic vs. entropic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.